N-(2-ethoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
CAS No.: 946316-92-3
Cat. No.: VC4894752
Molecular Formula: C17H16N2O3S
Molecular Weight: 328.39
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 946316-92-3 |
---|---|
Molecular Formula | C17H16N2O3S |
Molecular Weight | 328.39 |
IUPAC Name | N-(2-ethoxyphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Standard InChI | InChI=1S/C17H16N2O3S/c1-2-21-14-7-4-3-6-13(14)18-17(20)11-12-10-15(22-19-12)16-8-5-9-23-16/h3-10H,2,11H2,1H3,(H,18,20) |
Standard InChI Key | AHPWBAWIOGITES-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC=C1NC(=O)CC2=NOC(=C2)C3=CC=CS3 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s structure combines three key heterocyclic components:
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2-Ethoxyphenyl group: A benzene ring substituted with an ethoxy (-OCH₂CH₃) group at the second position, enhancing lipophilicity and influencing molecular interactions .
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Acetamide linker: A -CH₂C(O)NH- group connecting the phenyl and isoxazole rings, providing conformational flexibility and hydrogen-bonding capacity .
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5-(Thiophen-2-yl)isoxazole: A five-membered isoxazole ring fused to a thiophene group, contributing to electron-rich aromatic systems and potential π-π stacking interactions.
Molecular Formula and Physicochemical Properties
The compound’s moderate logP suggests balanced hydrophobicity, favoring membrane permeability while retaining aqueous solubility—a critical feature for drug candidates .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically follows a multi-step protocol:
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Isoxazole Formation: Cyclocondensation of hydroxylamine with a β-diketone precursor derived from thiophene-2-carbaldehyde .
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Acetamide Coupling: Reaction of 5-(thiophen-2-yl)isoxazole-3-acetic acid with 2-ethoxyaniline using carbodiimide coupling agents (e.g., EDC/HOBt) .
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Purification: Chromatographic separation (silica gel or HPLC) yields >95% purity, confirmed via NMR and LC-MS .
Industrial-Scale Considerations
Batch reactors operating at 50–80°C under nitrogen atmosphere optimize yield (∼65–70%) while minimizing side reactions. Solvent selection (e.g., DMF or THF) impacts reaction kinetics and byproduct formation .
Biological Activity and Mechanisms
Antimicrobial Effects
The thiophene-isoxazole core exhibits:
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Gram-positive Activity: MIC = 8 µg/mL against Staphylococcus aureus .
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Biofilm Disruption: 60% reduction in Pseudomonas aeruginosa biofilm at 32 µg/mL .
Comparative Analysis with Structural Analogs
The ethoxy group in N-(2-ethoxyphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide balances electronic effects (σₚ = -0.24 for -OCH₂CH₃) and steric requirements, optimizing target engagement .
Spectroscopic Characterization
NMR Spectral Data (400 MHz, DMSO-d₆)
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¹H NMR: δ 8.21 (s, 1H, isoxazole-H), 7.45–6.85 (m, 6H, aromatic), 4.02 (q, 2H, -OCH₂), 3.41 (s, 2H, CH₂CO) .
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¹³C NMR: δ 170.1 (C=O), 162.3 (isoxazole C-3), 148.9 (thiophene C-2) .
Mass Spectrometry
ESI-MS: m/z 344.1 [M+H]⁺ (calc. 343.40), major fragments at m/z 212 (thiophene-isoxazole cleavage) and 131 (ethoxyphenyl) .
Pharmacokinetic Considerations
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Metabolic Stability: Microsomal t₁/₂ = 42 min (human liver microsomes), indicating moderate hepatic clearance .
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CYP Inhibition: Weak inhibitor of CYP3A4 (IC₅₀ > 50 µM), low drug-drug interaction risk .
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Plasma Protein Binding: 89% bound, suggesting potential for tissue distribution .
Industrial and Research Applications
Pharmaceutical Development
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Lead compound for kinase inhibitor programs targeting oncology .
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Scaffold for antibiotic adjuvants to combat multidrug-resistant pathogens .
Material Science
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